molecular formula C14H21FN2O B13082820 2-amino-N-[(1S)-1-(4-fluorophenyl)ethyl]-N-propan-2-ylpropanamide

2-amino-N-[(1S)-1-(4-fluorophenyl)ethyl]-N-propan-2-ylpropanamide

Cat. No.: B13082820
M. Wt: 252.33 g/mol
InChI Key: IZPYLXIIXPOBOB-DTIOYNMSSA-N
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Description

2-amino-N-[(1S)-1-(4-fluorophenyl)ethyl]-N-propan-2-ylpropanamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and pharmaceuticals. The compound features a fluorophenyl group, which can influence its biological activity and chemical properties.

Preparation Methods

The synthesis of 2-amino-N-[(1S)-1-(4-fluorophenyl)ethyl]-N-propan-2-ylpropanamide typically involves multiple steps, including the formation of key intermediates and the use of specific reagents and conditions. One common synthetic route involves the following steps:

    Formation of the Fluorophenyl Intermediate: The initial step involves the preparation of the 4-fluorophenyl intermediate through a halogenation reaction.

    Amidation Reaction: The fluorophenyl intermediate is then subjected to an amidation reaction with an appropriate amine to form the desired amide bond.

    Introduction of the Amino Group:

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

2-amino-N-[(1S)-1-(4-fluorophenyl)ethyl]-N-propan-2-ylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has been investigated for its potential biological activity, including its interactions with biological targets and its effects on cellular processes.

    Medicine: The compound is explored for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.

    Industry: It may find applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-amino-N-[(1S)-1-(4-fluorophenyl)ethyl]-N-propan-2-ylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance its binding affinity and selectivity towards these targets, leading to modulation of biological pathways and physiological effects.

Comparison with Similar Compounds

2-amino-N-[(1S)-1-(4-fluorophenyl)ethyl]-N-propan-2-ylpropanamide can be compared with other similar compounds, such as:

    2-amino-N-[(1S)-1-(4-chlorophenyl)ethyl]-N-propan-2-ylpropanamide: This compound features a chlorophenyl group instead of a fluorophenyl group, which can influence its chemical and biological properties.

    2-amino-N-[(1S)-1-(4-bromophenyl)ethyl]-N-propan-2-ylpropanamide: The presence of a bromophenyl group can lead to different reactivity and interactions compared to the fluorophenyl derivative.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the fluorophenyl group, which can impart distinct chemical and biological characteristics.

Properties

Molecular Formula

C14H21FN2O

Molecular Weight

252.33 g/mol

IUPAC Name

2-amino-N-[(1S)-1-(4-fluorophenyl)ethyl]-N-propan-2-ylpropanamide

InChI

InChI=1S/C14H21FN2O/c1-9(2)17(14(18)10(3)16)11(4)12-5-7-13(15)8-6-12/h5-11H,16H2,1-4H3/t10?,11-/m0/s1

InChI Key

IZPYLXIIXPOBOB-DTIOYNMSSA-N

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)F)N(C(C)C)C(=O)C(C)N

Canonical SMILES

CC(C)N(C(C)C1=CC=C(C=C1)F)C(=O)C(C)N

Origin of Product

United States

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